
1-苯基-1H-1,2,4-三唑
概述
描述
Synthesis Analysis
The synthesis of 1-Phenyl-1H-1,2,4-triazole derivatives involves various chemical reactions, including the treatment of specific triazole precursors with sodium methoxide, leading to the formation of structurally complex compounds with diverse substituents. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol showcases the chemical adaptability of 1,2,4-triazole derivatives through multi-step reactions that introduce various functional groups (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-1,2,4-triazole derivatives demonstrates interesting crystallographic characteristics, including flatness and dihedral angles, which indicate the spatial arrangements of the triazole ring relative to attached aryl rings. These structural features are crucial in determining the compound's physical and chemical properties. Crystal structure analyses provide insights into the compound's geometry, intermolecular interactions, and crystal packing, which are essential for understanding its behavior in different chemical contexts (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
1-Phenyl-1H-1,2,4-triazole and its derivatives participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation, demonstrating the compound's versatility in synthetic chemistry. The chemical properties, such as reactivity and catalytic efficiency, are influenced by the molecular structure and the presence of substituents, which can enhance or modify the compound's behavior in chemical reactions. These properties are explored in the context of organometallic chemistry and catalysis (Fariha Saleem et al., 2013).
科学研究应用
热稳定性和推进剂应用
- 热稳定性评估:1,2,4-三唑与不同的化学取代基已经过热稳定性评估。此评估对于它们在火箭燃料推进剂和炸药中的应用至关重要。脉冲光声热解技术被用来分析这些化合物的热分解,为它们在高能材料中的潜在用途提供了见解 (Rao, Chaudhary, Kommu, & Sahoo, 2016).
抗菌应用
- 抗菌研究:某些 1,2,4-三唑衍生物已被合成并表征其抗菌特性。发现将烷基、烷氧基和卤素取代基引入 1,2,4-三唑可以增强其药理特性,表现出显着的抗菌活性 (Desabattina, 2014).
材料科学和化学
- 晶体结构分析:各种 1,2,4-三唑衍生物的合成和晶体结构已得到广泛研究。这些研究提供了有关分子结构和这些化合物在材料科学中的潜在应用的宝贵信息 (Şahin et al., 2008).
腐蚀抑制
- 铜腐蚀抑制:1-苯基-3-羟基-1,2,4-三唑已被研究作为一种新的绿色铜腐蚀抑制剂,在各种环境中保护铜表面方面显示出有希望的结果。此应用在电子和电路板生产领域尤为相关 (Li et al., 2014).
催化
- 催化应用:1,2,4-三唑衍生物已被用于合成具有催化应用的金属有机配合物,例如氧化和转移氢化过程。这些研究有助于理解 1,2,4-三唑在催化体系中的作用 (Saleem et al., 2013).
安全和危害
Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
未来方向
The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .
属性
IUPAC Name |
1-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLXLHYYDSTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158603 | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,4-triazole | |
CAS RN |
13423-60-4 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

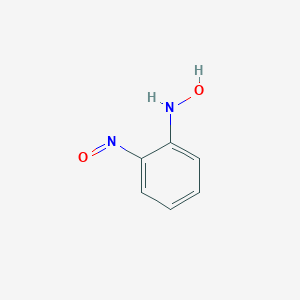
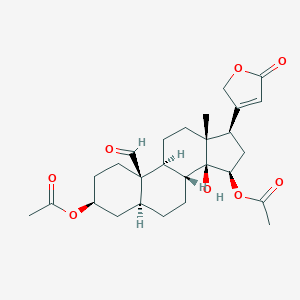


![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)

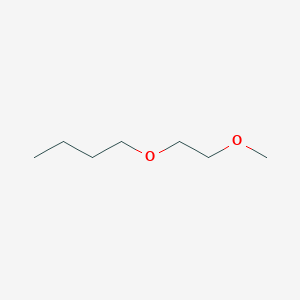

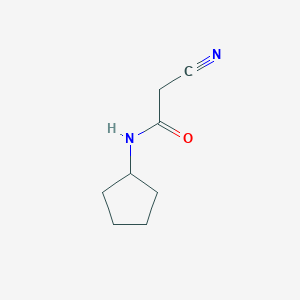
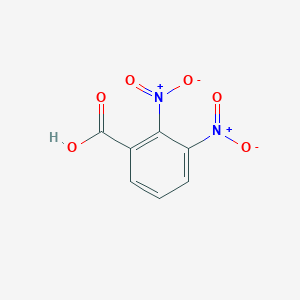
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)


